molecular formula C5H8F2O3 B6260720 4,4-difluoro-5-hydroxypentanoic acid CAS No. 2168335-54-2

4,4-difluoro-5-hydroxypentanoic acid

Cat. No.: B6260720
CAS No.: 2168335-54-2
M. Wt: 154.1
InChI Key:
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Description

4,4-Difluoro-5-hydroxypentanoic acid is an organic compound with the molecular formula C5H8F2O3 It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-5-hydroxypentanoic acid typically involves the introduction of fluorine atoms into the pentanoic acid structure. One common method is the fluorination of 5-hydroxypentanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-5-hydroxypentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 4,4-difluoro-5-oxopentanoic acid, while reduction may produce 4,4-difluoro-5-hydroxypentanol.

Scientific Research Applications

4,4-Difluoro-5-hydroxypentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-difluoro-5-hydroxypentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity and interactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoro-5-hydroxypentanoate: An ester derivative with similar chemical properties.

    4,4-Difluoro-5-oxopentanoic acid: An oxidized form of the compound.

    4,4-Difluoro-5-hydroxypentanol: A reduced form of the compound.

Uniqueness

4,4-Difluoro-5-hydroxypentanoic acid is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in fields requiring precise molecular interactions and stability.

Properties

CAS No.

2168335-54-2

Molecular Formula

C5H8F2O3

Molecular Weight

154.1

Purity

95

Origin of Product

United States

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